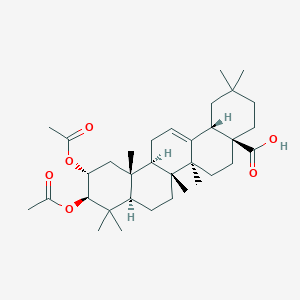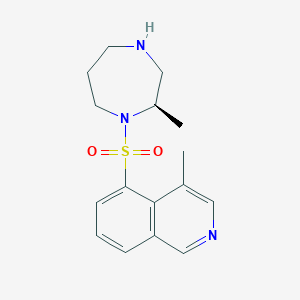
(R)-4-Methyl-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-1152 Dihydrochloride is a pharmaceutical compound known for its selective inhibition of Rho-associated protein kinase (ROCK). It is primarily used as an experimental reagent in biochemical research. The compound is a white to yellowish crystal, solid at room temperature, and is highly soluble in water and methanol .
Vorbereitungsmethoden
The preparation of H-1152 Dihydrochloride can be achieved through organic synthesis methods in a chemical synthesis laboratory. The process involves synthesizing a suitable intermediate, followed by subsequent reaction and purification steps to obtain the target product . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
H-1152 Dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are not commonly detailed in public literature.
Substitution: It can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various solvents. Conditions often involve controlled temperatures and inert atmospheres to maintain stability.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
H-1152 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of Rho-associated protein kinase and its effects on various biochemical pathways.
Biology: The compound is employed in cell culture studies to investigate cell activity, migration, and morphology. .
Medicine: H-1152 Dihydrochloride is used to explore potential therapeutic applications, including the treatment of neuropathic pain and the prevention of tumor metastasis
Industry: While its primary use is in research, the compound’s properties make it a candidate for further development in pharmaceutical applications
Wirkmechanismus
H-1152 Dihydrochloride exerts its effects by selectively inhibiting Rho-associated protein kinase (ROCK). This inhibition disrupts the phosphorylation of downstream targets such as MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) in cells stimulated by lysophosphatidic acid. The compound also inhibits EP3-stimulated nitric oxide formation and prevents the fragmentation of apoptotic cells . The molecular targets and pathways involved include ROCK2, PKA, PKC, PKG, Aurora A, and CaMKII .
Vergleich Mit ähnlichen Verbindungen
H-1152 Dihydrochloride is often compared with other ROCK inhibitors due to its high specificity and potency. Similar compounds include:
Y-27632: Another selective ROCK inhibitor, but H-1152 Dihydrochloride is more potent and selective.
Fasudil: A ROCK inhibitor with broader kinase inhibition, including PKA and PKC.
GSK429286A: A selective ROCK inhibitor with similar applications in research.
Thiazovivin: Known for its role in increasing the survival rate of human embryonic stem cells.
H-1152 Dihydrochloride stands out due to its higher selectivity and potency, making it a preferred choice in specific research applications .
Eigenschaften
Molekularformel |
C16H21N3O2S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-methyl-5-[[(2R)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline |
InChI |
InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
AWDORCFLUJZUQS-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C |
Kanonische SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


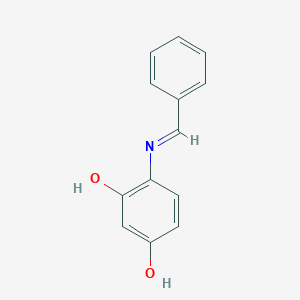

![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
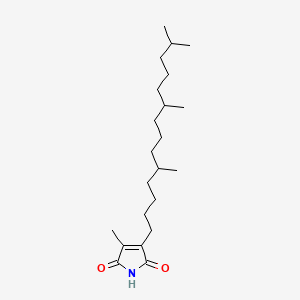

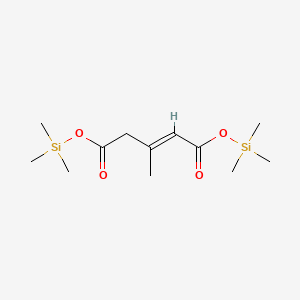


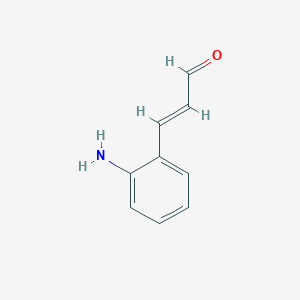
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)

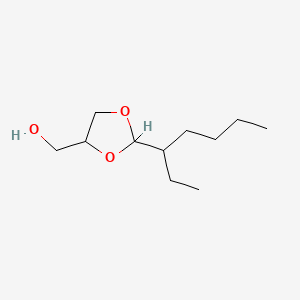
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
